molecular formula C10H14BrN B15314114 1-(2-Bromophenyl)butan-2-amine

1-(2-Bromophenyl)butan-2-amine

Cat. No.: B15314114
M. Wt: 228.13 g/mol
InChI Key: ZBDCBONPLNNBMS-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)butan-2-amine is an organic compound with the molecular formula C10H14BrN It is a derivative of phenylbutanamine, where a bromine atom is substituted at the second position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)butan-2-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of a haloalkane with an amine. For instance, 2-bromophenylbutane can be reacted with ammonia or a primary amine under controlled conditions to yield the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve multi-step processes to ensure high yield and purity. This typically includes the initial bromination of phenylbutane followed by amination under optimized conditions .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenyl)butan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Bromophenyl)butan-2-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)butan-2-amine involves its interaction with specific molecular targets. The bromine atom in the phenyl ring can participate in various binding interactions, influencing the compound’s biological activity. The amine group can form hydrogen bonds with target molecules, affecting their function and activity .

Comparison with Similar Compounds

Uniqueness: 1-(2-Bromophenyl)butan-2-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with other molecules. The bromine atom’s size and electronegativity can affect the compound’s chemical and biological properties, making it distinct from its halogen-substituted counterparts .

Properties

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

IUPAC Name

1-(2-bromophenyl)butan-2-amine

InChI

InChI=1S/C10H14BrN/c1-2-9(12)7-8-5-3-4-6-10(8)11/h3-6,9H,2,7,12H2,1H3

InChI Key

ZBDCBONPLNNBMS-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CC=CC=C1Br)N

Origin of Product

United States

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